8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated 3,4-dihydronaphthalenone derivative characterized by a bicyclic structure with a ketone group at position 1, bromine at position 8, fluorine at position 2, and a methoxy group at position 5. The methoxy group contributes to solubility and may participate in hydrogen bonding.
Properties
Molecular Formula |
C11H10BrFO2 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
8-bromo-2-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H10BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h4-5,9H,2-3H2,1H3 |
InChI Key |
DXLWUHPASCEVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=O)C(CC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the naphthalene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methoxylation: Introduction of the methoxy group.
Cyclization: Formation of the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected DHN Derivatives
Physicochemical Properties
- Lipophilicity: Bromine increases logP compared to non-halogenated DHNs (e.g., 6-methoxy-DHN has logP ~1.5, while the target compound’s logP is estimated at ~2.8).
- Metabolic Stability : Bromine reduces oxidative metabolism, as seen in 7-bromo-5,8-difluoro-DHN, which showed prolonged half-life in vitro .
Research Findings and Data
Table 2: Key Research Findings on DHN Derivatives
*Predicted based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
